![molecular formula C18H22FN5O B2571014 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine CAS No. 2379951-94-5](/img/structure/B2571014.png)
2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is commonly known as CBP-307 and is a selective antagonist of the G protein-coupled receptor 119 (GPR119).
Wirkmechanismus
CBP-307 acts as a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which is a G protein-coupled receptor that is involved in glucose homeostasis and incretin hormone secretion. By blocking this compound, CBP-307 inhibits the secretion of incretin hormones and reduces glucose-stimulated insulin secretion. CBP-307 also reduces food intake by inhibiting the release of appetite-stimulating hormones in the gut.
Biochemical and Physiological Effects
CBP-307 has been shown to have several biochemical and physiological effects in animal models. In diabetic rats, CBP-307 has been shown to increase insulin secretion and improve glucose tolerance. In obese mice, CBP-307 has been shown to reduce food intake and promote weight loss. CBP-307 has also been shown to reduce inflammation in animal models of inflammatory bowel disease.
Vorteile Und Einschränkungen Für Laborexperimente
CBP-307 has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, which allows for the specific targeting of this receptor. CBP-307 has also been shown to have good oral bioavailability in animal models. However, CBP-307 has some limitations for lab experiments, including its relatively short half-life and the need for high doses to achieve therapeutic effects.
Zukünftige Richtungen
There are several future directions for the study of CBP-307. One direction is the development of more potent and selective 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine antagonists for use in the treatment of diabetes and other metabolic disorders. Another direction is the investigation of the potential use of CBP-307 in combination with other drugs for the treatment of inflammatory bowel disease and other gastrointestinal disorders. Finally, the study of the long-term safety and efficacy of CBP-307 in humans is an important future direction for the development of this compound as a therapeutic agent.
Synthesemethoden
The synthesis of CBP-307 involves several steps, starting with the reaction of 6-cyclobutyl-4-hydroxypyrimidine with 4-bromo-1,3-dioxolane to form the intermediate 4-(6-cyclobutylpyrimidin-4-yl)oxytetrahydrofuran. This intermediate is then reacted with piperidine and 5-fluoropyrimidine to form the final product, CBP-307. The synthesis of CBP-307 has been reported in several scientific publications, and the compound has been synthesized in both small and large scales.
Wissenschaftliche Forschungsanwendungen
CBP-307 has been studied for its potential therapeutic applications in several areas, including diabetes, obesity, and gastrointestinal disorders. 2-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine, the target receptor of CBP-307, is predominantly expressed in pancreatic beta cells and intestinal L cells, which are involved in glucose homeostasis and incretin hormone secretion. CBP-307 has been shown to stimulate insulin secretion and improve glucose tolerance in animal models of diabetes. In addition, CBP-307 has been shown to promote weight loss and reduce food intake in animal models of obesity. CBP-307 has also been studied for its potential use in the treatment of inflammatory bowel disease and other gastrointestinal disorders.
Eigenschaften
IUPAC Name |
2-[4-[(6-cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-5-fluoropyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN5O/c19-15-9-20-18(21-10-15)24-6-4-13(5-7-24)11-25-17-8-16(22-12-23-17)14-2-1-3-14/h8-10,12-14H,1-7,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEAHGQMJCJDCLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C2=CC(=NC=N2)OCC3CCN(CC3)C4=NC=C(C=N4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]-N-(2-fluorophenyl)acetamide](/img/structure/B2570931.png)
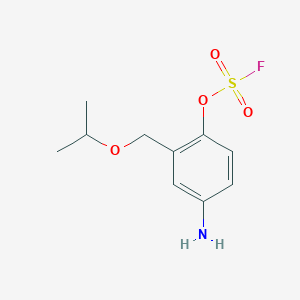

![2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B2570936.png)
![1,7-bis(2-methoxyethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]pu rine-6,8-dione](/img/structure/B2570937.png)
![Ethyl 2-(2-((5-(furan-2-yl)-4-oxo-3-phenyl-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2570938.png)
![N-(5-chloro-2-methoxyphenyl)-2-[3-(2-furylmethyl)-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B2570939.png)

![1-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B2570943.png)
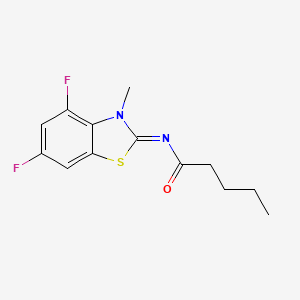
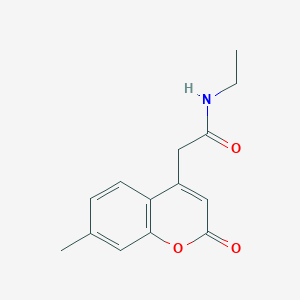
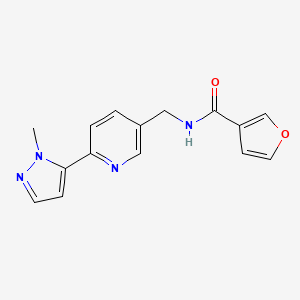
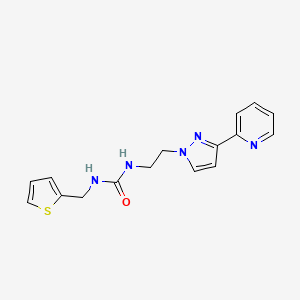
![2-[(4-fluorophenyl)sulfanyl]-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2570952.png)
